molecular formula C₁₇H₁₀D₈N₄OS B1163766 N-Demethyl-N-formylolanzapine-d8

N-Demethyl-N-formylolanzapine-d8

Cat. No.: B1163766
M. Wt: 334.47
Attention: For research use only. Not for human or veterinary use.
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Description

N-Demethyl-N-formylolanzapine is a key impurity and metabolite reference standard in the study of the atypical antipsychotic drug olanzapine . The deuterated form, N-Demethyl-N-formylolanzapine-d8, is specifically designed for use as an internal standard in advanced bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its primary research value lies in ensuring accurate quantification and method validation during the analysis of olanzapine and its metabolites in biological matrices such as plasma, serum, and hair . Olanzapine is primarily metabolized in the liver, with one of its major metabolic pathways involving CYP1A2-mediated N-desmethylation to form N-Desmethyl Olanzapine (DMO) . N-Demethyl-N-formylolanzapine is closely related to this metabolic pathway. Using a deuterated internal standard like this compound corrects for variability in sample preparation and ionization efficiency in mass spectrometry, leading to highly reliable and reproducible data . This is crucial for therapeutic drug monitoring, pharmacokinetic studies, and investigating the complex relationship between olanzapine metabolism and metabolic side effects, such as fluctuations in glucose and lipid levels . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C₁₇H₁₀D₈N₄OS

Molecular Weight

334.47

Synonyms

4-(2-Methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)-1-piperazinecarboxaldehyde-d8

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling for N Demethyl N Formylolanzapine D8

Strategies for Deuterium (B1214612) Incorporation in Drug Metabolite Analogues

The introduction of deuterium into drug metabolites is a key strategy for generating high-quality internal standards for pharmacokinetic and metabolic studies. symeres.comacs.org The primary advantage of using deuterated analogs is the mass shift they produce in mass spectrometry, allowing for clear differentiation from the unlabeled analyte while maintaining similar chromatographic behavior. clearsynth.com

Several strategies are employed for deuterium incorporation:

Hydrogen-Deuterium (H/D) Exchange: This method involves the exchange of protons with deuterium atoms from a deuterium source, such as deuterated water (D₂O) or deuterated solvents, often catalyzed by an acid or a base. This technique is generally more applicable to acidic protons. chemicalsknowledgehub.com

Deuterium Gas Reduction: Catalytic hydrogenation using deuterium gas (D₂) is a common method for introducing deuterium into a molecule, typically at sites of unsaturation or through reductive amination.

Use of Deuterated Reagents: A widely applicable strategy involves the use of deuterated building blocks or reagents in the synthetic pathway. symeres.com For a molecule like N-Demethyl-N-formylolanzapine-d8, where the deuterium atoms are located on the piperazine (B1678402) ring, a deuterated piperazine precursor would be a logical choice.

The selection of a particular deuteration strategy depends on the target molecule's structure, the desired location of the deuterium atoms, and the stability of the label under physiological conditions. For this compound, the deuterium atoms are located on the piperazine moiety, suggesting a synthetic approach that utilizes a pre-labeled piperazine ring to ensure the stability of the isotopic label.

Chemical Synthesis Routes for this compound

A potential multi-step synthesis is outlined below:

Synthesis of N-desmethylolanzapine: N-desmethylolanzapine is a known major metabolite of olanzapine (B1677200). clinpgx.orgcaymanchem.com It can be synthesized by reacting 4-amino-2-methyl-10H-thieno[2,3-b] nih.govnih.govbenzodiazepine with piperazine. semanticscholar.org

Deuteration of the Piperazine Moiety: A common method for introducing deuterium into a piperazine ring is through reductive amination using deuterated reagents or by building the ring with deuterated precursors. usask.ca For instance, piperazine-d8 can be prepared and then coupled with the thienobenzodiazepine core.

Formylation of N-desmethylolanzapine-d8: The final step would involve the formylation of the deuterated N-desmethylolanzapine. This can be achieved using various formylating agents. One approach involves the use of a formylating agent such as N-formylpiperazine in a suitable solvent system. google.com Another possibility is the use of formic acid or a derivative under appropriate reaction conditions. mdpi.com

A schematic representation of a potential synthetic pathway is provided below:

Scheme 1: Postulated Synthetic Route for this compound

This proposed route ensures the stable incorporation of eight deuterium atoms onto the piperazine ring of the final compound.

Isotopic Purity and Characterization Techniques for Labeled Standards

The utility of a deuterated internal standard is critically dependent on its isotopic purity. High isotopic purity minimizes interference from the unlabeled analyte and ensures accurate quantification. Several analytical techniques are employed to characterize the isotopic purity and confirm the structure of the labeled standard.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for determining the isotopic distribution and confirming the molecular weight of the deuterated compound. nih.gov It allows for the precise measurement of the mass-to-charge ratio (m/z) and can distinguish between the desired deuterated species and any residual unlabeled or partially labeled molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR are invaluable for confirming the position and extent of deuterium incorporation. In the ¹H NMR spectrum of a highly deuterated compound, the signals corresponding to the deuterated positions will be significantly diminished or absent. musechem.com Conversely, the ²H NMR spectrum will show signals at the chemical shifts corresponding to the deuterium-labeled sites.

The combination of these techniques provides a comprehensive characterization of the synthesized this compound, ensuring its identity, purity, and isotopic enrichment.

Table 1: Analytical Techniques for Characterization of this compound

Technique Information Obtained
High-Resolution Mass Spectrometry (HRMS) Accurate mass determination, isotopic distribution, confirmation of molecular formula.
¹H Nuclear Magnetic Resonance (¹H NMR) Confirmation of the absence of protons at deuterated positions, structural elucidation.
²H Nuclear Magnetic Resonance (²H NMR) Direct detection and confirmation of deuterium incorporation at specific sites.
Liquid Chromatography (LC) Determination of chemical purity, separation from unlabeled species and impurities.

Production and Quality Control Considerations for Research Applications

The production of high-quality deuterated standards for research applications requires stringent quality control measures to ensure their accuracy and reliability.

Key quality control parameters include:

Chemical Purity: This is typically assessed by high-performance liquid chromatography (HPLC) with UV or MS detection. The standard should be free from any significant chemical impurities that could interfere with the analysis.

Isotopic Purity: As determined by mass spectrometry, the isotopic purity should be high, typically >98% for the desired deuterated species. caymanchem.com

Identity Confirmation: The structural identity of the compound is confirmed through a combination of techniques, including MS and NMR spectroscopy.

Concentration Accuracy: The concentration of the standard solution must be accurately determined and certified.

Stability: The long-term stability of the compound, both in solid form and in solution, should be evaluated to ensure its integrity over time.

Adherence to these quality control standards ensures that this compound can be reliably used as an internal standard in demanding bioanalytical applications, contributing to the generation of accurate and reproducible data in pharmaceutical research.

Analytical Methodologies for Quantification and Detection of N Demethyl N Formylolanzapine D8

Advanced Chromatographic Techniques for Separation and Purification

Chromatographic separation is essential for isolating analytes from endogenous components in biological samples prior to detection. nih.gov For olanzapine (B1677200) and its metabolites, including the target analyte for which N-Demethyl-N-formylolanzapine-d8 is the standard, several advanced techniques are employed.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantification of olanzapine and its metabolites due to its high sensitivity and selectivity. nih.govoup.comcsic.es In these methods, this compound is added to samples at a known concentration at the beginning of the workflow. nih.gov

Researchers have developed numerous LC-MS/MS methods for olanzapine, which can be adapted for its metabolites. nih.govcsic.es These methods typically utilize a reversed-phase C18 column for separation. nih.govtsijournals.com The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, such as ammonium (B1175870) formate, sometimes with formic acid to facilitate positive ionization. oup.comcsic.esnih.gov Gradient elution is commonly used to achieve optimal separation of the analytes from matrix interferences. csic.es The entire chromatographic run, including re-equilibration, can be as short as 9 minutes. csic.es The high specificity of MS/MS detection, operating in Multiple Reaction Monitoring (MRM) mode, allows for the precise quantification of the target analyte relative to the known concentration of the co-eluting this compound. nih.govspringernature.com

Table 1: Representative LC-MS/MS Parameters for Olanzapine Metabolite Analysis

ParameterTypical ConditionsSource(s)
Chromatography System High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) oup.comnih.gov
Stationary Phase (Column) Reversed-phase C18 (e.g., Zorbax Extend-C18, Atlantis® T3) oup.comnih.gov
Mobile Phase Acetonitrile/Methanol and aqueous buffer (e.g., ammonium formate, formic acid) oup.comcsic.esnih.gov
Elution Type Gradient csic.es
Flow Rate 0.25 - 0.6 mL/min csic.esnih.gov
Mass Spectrometer Triple Quadrupole (QqQ) nih.govspringernature.com
Ionization Mode Positive Electrospray Ionization (ESI) nih.govspringernature.com
Detection Mode Multiple Reaction Monitoring (MRM) csic.esnih.govspringernature.com

While less common than LC-MS for this class of compounds, Gas Chromatography-Mass Spectrometry (GC-MS) has been used for the analysis of olanzapine and its metabolites. oup.comnih.gov These methods often require a derivatization step, such as acetylation, to increase the volatility and thermal stability of the analytes for gas-phase separation. nih.gov The separation is achieved on a capillary column, and detection is performed by a mass spectrometer. A GC-MS screening procedure for new antidepressants and neuroleptics, including olanzapine, has been developed, demonstrating its feasibility. nih.gov However, for routine quantitative analysis, LC-MS/MS is generally preferred due to simpler sample preparation and better suitability for non-volatile and thermally labile compounds. nih.gov

Supercritical Fluid Chromatography (SFC) is an alternative separation technique that uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase. wikipedia.orgteledynelabs.com SFC has gained attention for its ability to analyze both non-polar and polar compounds, offering a complementary approach to liquid chromatography. nih.gov It can be coupled with mass spectrometry (SFC-MS) for sensitive and selective detection, making it a viable option for metabolite analysis. nih.govnih.gov The technique is known for its high efficiency, rapid separations, and reduced use of organic solvents compared to HPLC. teledynelabs.comwaters.com While specific applications detailing the use of SFC for this compound are not widely published, its utility in pharmaceutical analysis for separating complex mixtures and impurities suggests its potential applicability in this context. teledynelabs.comnih.gov

Mass Spectrometry Principles and Fragmentation Patterns for Deuterated Metabolites

The utility of this compound as an internal standard is fundamentally based on the principles of mass spectrometry. scioninstruments.com Deuterium (B1214612) (²H or D) is a stable, non-radioactive isotope of hydrogen. clearsynth.com Replacing hydrogen atoms with deuterium increases the mass of the molecule without significantly altering its chemical properties, extraction efficiency, or chromatographic retention time. aptochem.com

In a tandem mass spectrometer, the analyte and the deuterated standard are ionized (e.g., by ESI), and a specific precursor ion (or parent ion) for each is selected in the first quadrupole (Q1). These selected ions are then fragmented in a collision cell (q2), and specific product ions (or daughter ions) are monitored in the third quadrupole (Q3). springernature.comcerilliant.com This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity. nih.gov

For this compound, the precursor ion will have a mass-to-charge ratio (m/z) that is 8 Daltons higher than its non-deuterated counterpart. The fragmentation pattern will be similar, but the resulting product ions containing deuterium atoms will also exhibit a corresponding mass shift. researchgate.net This mass difference ensures that the signals from the analyte and the internal standard are clearly distinguished, preventing cross-talk and allowing for accurate quantification. aptochem.comcerilliant.com The ratio of the analyte's peak area to the internal standard's peak area is used to calculate the concentration of the analyte in the unknown sample by referencing a calibration curve. springernature.com

Method Validation Parameters for Bioanalytical Assays in Research Settings

For bioanalytical data to be considered reliable, the method used must be thoroughly validated. nih.govwuxiapptec.com Regulatory bodies like the FDA provide guidance on the essential parameters to be evaluated. nih.govyoutube.com When using this compound as an internal standard, the entire analytical method is validated to ensure performance. austinpublishinggroup.com Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including its metabolites and endogenous matrix components. austinpublishinggroup.com

Accuracy: The closeness of the determined value to the true value, typically expressed as a percentage. nih.gov For olanzapine assays, accuracy is often required to be within 85-115%. oup.com

Precision: The degree of scatter between a series of measurements, expressed as the relative standard deviation (RSD) or coefficient of variation (CV). nih.gov Both intra-day and inter-day precision are assessed, with acceptance criteria often set at an RSD of less than 15%. oup.comdntb.gov.ua

Linearity and Range: The concentration range over which the assay is accurate, precise, and linear. nih.gov A calibration curve should have a minimum of six non-zero standard points. nih.gov

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. nih.govnih.gov For olanzapine and its metabolites, LOQs in the range of 0.05 to 1.0 ng/mL have been achieved. nih.govcsic.es

Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in an extracted sample to that of a non-extracted standard. austinpublishinggroup.com Recoveries for olanzapine extraction are often greater than 80%. nih.govresearchgate.net

Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, long-term storage). nih.govaustinpublishinggroup.com

Table 2: Summary of Bioanalytical Method Validation Parameters

Validation ParameterDescriptionCommon Acceptance CriteriaSource(s)
Accuracy Closeness of measured value to true value.±15% of nominal value (±20% at LLOQ) oup.comnih.gov
Precision Reproducibility of measurements.RSD ≤ 15% (≤ 20% at LLOQ) oup.comnih.govdntb.gov.ua
Linearity Correlation between concentration and response.Correlation coefficient (r²) ≥ 0.99 researchgate.net
LLOQ Lowest quantifiable concentration.Analyte response is identifiable, discrete, and reproducible with accuracy within ±20% and precision ≤ 20%. nih.govnih.gov
Recovery Extraction efficiency of the analytical process.Consistent, precise, and reproducible. Often >80%. nih.govaustinpublishinggroup.com
Stability Analyte integrity under various conditions.Concentration within ±15% of initial value. nih.govaustinpublishinggroup.com

Sample Preparation Strategies for Biological Matrices in Research Settings

Effective sample preparation is crucial to remove interfering substances like proteins and phospholipids (B1166683) from biological matrices (e.g., plasma, whole blood, saliva) and to concentrate the analyte before analysis. nih.govnih.gov The choice of technique depends on the analyte's properties, the matrix, and the required sensitivity. nih.gov

Protein Precipitation (PPT): This is a straightforward method where a water-miscible organic solvent (e.g., methanol, acetonitrile) or an acid is added to the sample to precipitate proteins. oup.comnih.gov While simple and fast, it may result in less clean extracts and potential ion suppression in MS analysis. oup.com

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent like dichloromethane). nih.govnih.govresearchgate.net It generally produces cleaner extracts than PPT. nih.gov For olanzapine, a one-step LLE with a mixture of methylene (B1212753) chloride and pentane (B18724) has been shown to yield high recovery. nih.gov

Solid-Phase Extraction (SPE): This is a highly effective and widely used technique for olanzapine and its metabolites. nih.govnih.gov The sample is passed through a cartridge containing a solid sorbent that retains the analyte. nih.gov Interfering substances are washed away, and the purified analyte is then eluted with a different solvent. nih.gov Various sorbent types are used, including C8, C18, and mixed-mode cation exchange (MCX) cartridges, which are particularly effective for basic compounds like olanzapine. nih.govnih.gov SPE can be automated, offers high recovery and concentration factors, and produces very clean extracts. nih.govnih.gov

Internal Standard Application in Quantitative Bioanalysis using this compound

In the field of quantitative bioanalysis, particularly for therapeutic drug monitoring and pharmacokinetic studies, the use of a reliable internal standard (IS) is fundamental to achieving accurate and precise results. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantifying drug concentrations in complex biological matrices like plasma, serum, and cerebrospinal fluid. lgcstandards.com The accuracy of these methods heavily relies on an internal standard to correct for variability during sample preparation and analysis. lgcstandards.com this compound is a stable isotope-labeled version of an olanzapine metabolite, designed specifically for this purpose. medchemexpress.commedchemexpress.com

Stable isotope-labeled internal standards (SIL-IS) are considered the most suitable choice for quantitative mass spectrometry assays. researchgate.net this compound, as a deuterated analog, is intended to have nearly identical chemical and physical properties to its unlabeled counterpart. medchemexpress.commedchemexpress.com This ensures that it behaves similarly during extraction, chromatography, and ionization, thus effectively compensating for any analyte loss or signal fluctuation. lgcstandards.com The incorporation of eight deuterium atoms provides a sufficient mass shift to prevent isotopic crosstalk with the non-labeled analyte being measured. lgcstandards.com

While specific, published bioanalytical methods detailing the use of this compound are not readily found in scientific literature, its application would follow the established principles for SIL-IS in LC-MS/MS assays. The validation and application of such a method would involve demonstrating its specificity, linearity, accuracy, precision, and stability.

To illustrate the process and typical results, we can examine validated methods for the parent drug, olanzapine, and its primary metabolite, N-desmethylolanzapine, which use other deuterated internal standards like olanzapine-d3 (B602520). These examples provide a framework for how this compound would be employed.

For instance, a validated LC-MS/MS method for the simultaneous quantification of olanzapine and N-desmethylolanzapine in human plasma demonstrates the effectiveness of a SIL-IS. nih.gov In such a method, the internal standard is added to plasma samples, which are then subjected to a sample preparation technique like protein precipitation or liquid-liquid extraction. nih.govnih.gov The extract is then analyzed by LC-MS/MS.

Detailed Research Findings from Analogous Methods

A study quantifying olanzapine (OLZ) and N-desmethylolanzapine (DMO) in human plasma utilized a one-step protein precipitation with methanol for sample preparation and olanzapine-d3 as the internal standard. nih.gov The chromatographic separation was achieved on a C18 reversed-phase column with a gradient elution. nih.gov Quantification was performed on a triple quadrupole tandem mass spectrometer operating in the positive ion electrospray ionization mode. nih.gov

The method was validated according to established guidelines, yielding the following performance characteristics:

Linearity: The calibration curves were linear over specific concentration ranges, demonstrating a direct relationship between analyte concentration and instrument response. nih.gov

Precision and Accuracy: The intra- and inter-day precision and accuracy were within acceptable limits, typically less than 15%. nih.gov

The data below, from a representative study, illustrates the typical validation results for such an assay.

Table 1: Linearity and Lower Limit of Quantification (LLOQ) for Olanzapine and N-Desmethylolanzapine This table is representative of data from an analogous method for olanzapine and its metabolite.

Analyte Calibration Range (ng/mL) Correlation Coefficient (r²) LLOQ (ng/mL)
Olanzapine (OLZ) 0.2 - 120 > 0.99 0.2
N-Desmethylolanzapine (DMO) 0.5 - 50 > 0.99 0.5

Data adapted from a study on the simultaneous quantification of olanzapine and its metabolite N-desmethylolanzapine. nih.gov

Table 2: Precision and Accuracy Data for Olanzapine (OLZ) and N-Desmethylolanzapine (DMO) This table is representative of data from an analogous method for olanzapine and its metabolite.

Analyte Spiked Concentration (ng/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (%)
OLZ 0.4 8.9 10.1 105.3
10 5.4 6.2 98.7
100 4.1 5.5 101.2
DMO 1.0 11.3 9.8 113.2
8.0 6.7 7.4 95.2
40.0 5.8 6.9 99.5

Data adapted from a study on the simultaneous quantification of olanzapine and its metabolite N-desmethylolanzapine. nih.gov

The successful application of this compound as an internal standard would be expected to yield similar robust and reliable data, ensuring the accurate quantification of its corresponding unlabeled analyte in various biological samples for therapeutic drug monitoring or clinical research. nih.gov

Mechanistic Studies of Olanzapine Metabolism Involving N Demethyl N Formylolanzapine Pathways

Identification of Cytochrome P450 Enzymes (CYPs) in N-Demethylation and N-Formylation

The primary pathway for the formation of N-desmethylolanzapine is through oxidative N-demethylation, a reaction predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. pharmgkb.org In vitro studies have consistently identified CYP1A2 as the principal enzyme responsible for this metabolic step. nih.govpharmgkb.org Lesser contributions to N-demethylation have also been attributed to CYP2D6 and CYP2C8. pharmgkb.org

While N-demethyl-N-formylolanzapine is documented as a chemical intermediate in the synthesis of olanzapine (B1677200), formed from the reaction of N-desmethylolanzapine with ethyl formate, the specific enzymes catalyzing a similar N-formylation step in human metabolism have not been extensively characterized in the reviewed literature. google.com Therefore, the focus of enzymatic identification remains on the N-demethylation pathway.

Studies utilizing human liver microsomes (HLMs) have been crucial in characterizing the kinetics of olanzapine metabolism. The formation of N-desmethylolanzapine has been shown to exhibit biphasic kinetics, suggesting the involvement of at least two different enzyme sites or isoforms with different affinities for the substrate. One study identified a high-affinity component for N-desmethylolanzapine formation. The complex kinetics indicate that multiple enzymes contribute to this metabolic pathway in the human liver.

Enzyme Kinetics of Olanzapine N-Demethylation in Human Liver Microsomes Note: Specific Km and Vmax values for N-demethylation are not consistently reported across studies in a comparable format, reflecting the complexity of the kinetic models.

Kinetic Parameter Finding Implication
Kinetics Model Biphasic kinetics observedSuggests involvement of multiple enzymes or enzyme sites with different affinities (high and low).
High-Affinity Component A high-affinity enzyme has been identified for N-desmethylolanzapine formation.This component is likely responsible for metabolism at therapeutic concentrations of olanzapine.

To pinpoint the contribution of individual CYP isoforms, studies have employed cDNA-expressed recombinant enzymes. These investigations have confirmed that CYP1A2 is the major enzyme catalyzing the formation of N-desmethylolanzapine. nih.gov Recombinant CYP2D6 has also been shown to contribute to this pathway, albeit to a lesser extent. nih.gov The use of recombinant enzymes allows for a clearer understanding of each isoform's specific role without the confounding presence of other enzymes found in microsomal systems.

Influence of Genetic Polymorphisms on Metabolic Enzyme Activity (Pre-clinical/Theoretical Perspective)

Genetic variations in the genes encoding metabolic enzymes can lead to significant inter-individual differences in drug metabolism. For olanzapine, polymorphisms in the CYP1A2 gene are of particular interest due to its primary role in N-demethylation. Variations in CYP1A2 can alter enzyme activity, potentially leading to different rates of N-desmethylolanzapine formation. Similarly, polymorphisms in CYP2D6 can affect its minor contribution to olanzapine metabolism. pharmgkb.org Genetic variants in UGT1A4 have also been shown to impact the glucuronidation pathway, which in turn can influence the proportion of the dose available for metabolism by CYPs. pharmgkb.org From a theoretical standpoint, individuals who are poor metabolizers for CYP1A2 may exhibit slower formation of N-desmethylolanzapine.

Drug-Drug Interactions at the Metabolic Level (Mechanistic Studies)

Given the central role of CYP1A2 in olanzapine's N-demethylation, co-administration with drugs that inhibit or induce this enzyme can lead to significant drug-drug interactions. Fluvoxamine, a potent CYP1A2 inhibitor, has been shown to decrease the clearance of olanzapine and reduce the formation of N-desmethylolanzapine. nih.gov Conversely, CYP1A2 inducers, such as carbamazepine (B1668303) and substances found in tobacco smoke, can increase the clearance of olanzapine, leading to lower plasma concentrations and potentially affecting the metabolic ratio of parent drug to metabolite. pharmgkb.orgnih.gov Interactions can also occur with inhibitors of CYP2D6. While valproic acid can inhibit UGTs, its co-administration with olanzapine has paradoxically been associated with decreased olanzapine plasma concentrations in some studies, suggesting a more complex interaction mechanism.

Table of Drug-Drug Interactions Affecting Olanzapine Metabolism

Interacting Drug Mechanism of Interaction Effect on Olanzapine Metabolism
Fluvoxamine Inhibition of CYP1A2 nih.govIncreased olanzapine concentration, decreased formation of N-desmethylolanzapine. nih.gov
Carbamazepine Induction of CYP1A2 nih.govDecreased olanzapine concentration. nih.gov
Fluoxetine Inhibition of CYP2D6Clinically minor changes in olanzapine clearance.
Valproic Acid Potential induction of olanzapine metabolism (mechanism not fully elucidated)Reports of decreased olanzapine concentrations.

Enzyme Inhibition and Induction Studies

The enzymatic pathway leading to N-desmethylolanzapine is significantly influenced by the inhibition and induction of cytochrome P450 (CYP) enzymes, particularly CYP1A2. pharmgkb.orgnih.gov Understanding these interactions is crucial for predicting interindividual variability in olanzapine metabolism.

Inhibition of CYP1A2 can lead to decreased formation of N-desmethylolanzapine and consequently, elevated plasma concentrations of the parent drug, olanzapine. For instance, the co-administration of fluvoxamine, a known potent inhibitor of CYP1A2, has been shown to significantly increase the concentration-to-dose ratio of olanzapine. pharmgkb.org Conversely, olanzapine itself does not appear to be a clinically relevant inhibitor of major CYP isoforms, including CYP1A2, CYP2C9, CYP2D6, or CYP3A4.

Enzyme induction, particularly of CYP1A2, accelerates the N-demethylation of olanzapine, leading to lower plasma concentrations of the parent drug and increased levels of the N-desmethyl metabolite. A prominent example is the effect of tobacco smoking. Polycyclic aromatic hydrocarbons in tobacco smoke are potent inducers of CYP1A2 transcription. pharmgkb.org Studies have consistently shown that smokers have significantly lower plasma olanzapine concentrations for a given dose compared to non-smokers due to this enhanced metabolism. pharmgkb.orgnih.gov The genetic polymorphism CYP1A2*1F (defined by rs762551) has been associated with greater inducibility of the enzyme, further enhancing this effect in smokers.

Table 1: Factors Influencing the N-Demethylation of Olanzapine

Factor Enzyme(s) Affected Effect on N-Demethylation Consequence for Olanzapine Levels
Inhibitors
Fluvoxamine CYP1A2 Decreased Increased
Inducers
Tobacco Smoke CYP1A2 Increased Decreased
Carbamazepine CYP1A2 Increased Decreased
Genetic Factors
CYP1A2*1F Allele CYP1A2 Increased Inducibility Lower in Smokers with Allele

Substrate Specificity and Competition Dynamics

The biotransformation of olanzapine is characterized by the involvement of multiple enzymes and pathways, highlighting the importance of substrate specificity and competitive dynamics.

The primary enzyme responsible for the N-demethylation of olanzapine to form N-desmethylolanzapine is CYP1A2. pharmgkb.orgnih.govfrontiersin.org In vitro studies using human liver microsomes and recombinant CYP enzymes have established the dominant role of CYP1A2 in this specific metabolic reaction. nih.gov This enzyme exhibits a high affinity for olanzapine, as indicated by a relatively low Michaelis-Menten constant (Km) for the formation of N-desmethylolanzapine.

The existence of multiple metabolic routes (N-demethylation, hydroxylation, direct glucuronidation, and N-oxidation) creates a competitive environment. The relative contribution of each pathway can be influenced by enzyme levels, genetic polymorphisms, and the presence of co-administered drugs that are also substrates, inhibitors, or inducers of these enzymes. For example, since glucuronidation by UGT1A4 is a major metabolic pathway for olanzapine, any factors affecting UGT activity could theoretically shift the metabolic balance towards or away from the CYP-mediated N-demethylation pathway. nih.gov

The concept of multi-pathway metabolism suggests that if one route is compromised (e.g., due to a genetic deficiency in an enzyme or inhibition by another drug), other pathways may compensate. However, the high affinity and capacity of CYP1A2 for N-demethylation underscore its critical role. The formation of N-desmethylolanzapine has been shown to be more strongly correlated with the total clearance of olanzapine than other metabolites, emphasizing the quantitative importance of this specific pathway. nih.govfrontiersin.org

Table 2: Major Enzymes and Metabolites in Olanzapine Metabolism

Enzyme Primary Metabolite(s) Formed Role in Overall Metabolism
CYP1A2 N-desmethylolanzapine Major (Oxidative)
CYP2D6 2-hydroxymethylolanzapine, N-desmethylolanzapine Minor (Oxidative)
FMO3 Olanzapine N-oxide Major (Oxidative)
UGT1A4 Olanzapine-10-N-glucuronide Major (Conjugative)
UGT2B10 Olanzapine-10-N-glucuronide, Olanzapine-4'-N-glucuronide Major (Conjugative)

Application of N Demethyl N Formylolanzapine D8 in Pre Clinical Pharmacokinetic and Pharmacodynamic Research Models

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies

In vitro ADME studies are fundamental in early drug discovery to predict a compound's pharmacokinetic profile in vivo. nih.gov The use of a stable isotope-labeled internal standard like N-Demethyl-N-formylolanzapine-d8 is critical for generating high-quality quantitative data from these assays.

Microsomal and hepatocyte stability assays are used to determine a compound's metabolic fate by incubating it with liver microsomes or intact hepatocytes, which contain key drug-metabolizing enzymes. bioduro.comnih.gov The liver is the primary site of drug metabolism, and these assays estimate in vitro intrinsic clearance. bioduro.com Olanzapine (B1677200) is metabolized in the liver by cytochrome P450 enzymes, primarily CYP1A2 and to a lesser extent CYP2D6, to form metabolites like N-desmethylolanzapine. medsafe.govt.nzpharmgkb.orgnps.org.audrugbank.com

In these assays, this compound would be added to the reaction samples at specific time points to quench the reaction and serve as an internal standard. By comparing the peak area ratio of the parent analyte (e.g., olanzapine or its non-labeled metabolites) to the internal standard, the rate of metabolism and the compound's half-life (t½) can be accurately determined.

Table 1: Example Data from a Human Liver Microsomal Stability Assay for Olanzapine This table is illustrative and demonstrates the type of data generated in studies where a deuterated internal standard would be essential for quantification.

Time Point (minutes)Olanzapine Concentration (µM)Percent Remaining (%)
01.00100
50.8585
150.6161
300.3737
600.1414
Calculated t½ (min) 25.5-
Intrinsic Clearance (µL/min/mg) 27.2-

Cellular models, such as Caco-2 cell monolayers, are widely used to predict a drug's intestinal absorption and to identify whether it is a substrate for efflux transporters like P-glycoprotein. nih.govnih.gov These assays measure the rate at which a compound moves from an apical (AP) to a basolateral (BL) chamber, and vice versa.

To quantify the low concentrations of the compound that permeate the cell monolayer, a highly sensitive bioanalytical method is required. This compound serves as the ideal internal standard in the LC-MS/MS analysis of samples from both chambers. This allows for the precise calculation of the apparent permeability coefficient (Papp), a key indicator of a drug's potential for oral absorption. nih.gov Olanzapine itself is a substrate and inhibitor of P-glycoprotein, making such transport studies relevant. nih.gov

Table 2: Representative Data from a Caco-2 Permeability Assay This table illustrates typical results from a permeability study. Accurate quantification of the analyte, facilitated by an internal standard like this compound, is crucial for these calculations.

DirectionPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)Permeability Classification
Olanzapine15.235.02.3High (potential for efflux)
Atenolol (Low Permeability Control)0.50.61.2Low
Propranolol (High Permeability Control)25.024.51.0High

Animal Model Pharmacokinetic Studies (e.g., Rodent, Canine, Non-Human Primate)

Pharmacokinetic (PK) studies in animal models are essential to understand how a drug is absorbed, distributed, metabolized, and excreted by a living organism. These studies are used to determine key PK parameters and to predict human pharmacokinetics. nih.govnih.gov

Following administration of olanzapine to preclinical species, biological samples such as plasma, urine, and feces are collected to identify and quantify the metabolites formed. nps.org.aunih.gov The major circulating metabolites of olanzapine include 10-N-glucuronide and N-desmethylolanzapine. medsafe.govt.nzpharmgkb.org When analyzing these biosamples using LC-MS/MS, this compound would be added during sample processing. Its purpose is to act as an internal standard to ensure that the concentrations of olanzapine's metabolites, including N-desmethylolanzapine and others, are measured accurately, correcting for matrix effects and extraction inconsistencies.

Both non-compartmental analysis (NCA) and compartmental analysis are methods used to summarize the concentration-time data from animal PK studies. allucent.commathworks.com NCA is a model-independent method that calculates key PK parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the concentration-time curve (AUC) using algebraic equations, often by the trapezoidal rule. quantics.co.uknih.gov

The accuracy of these calculated parameters is entirely dependent on the quality of the bioanalytical data. The use of this compound as an internal standard during the LC-MS/MS measurement of olanzapine and its metabolites in plasma samples taken over time is a prerequisite for generating the reliable concentration-time curves upon which all subsequent PK calculations are based. clinicaltrials.gov

Table 3: Example Non-Compartmental Pharmacokinetic Parameters for Olanzapine in a Preclinical Species This table shows typical PK parameters derived from concentration-time data. The precision of this data is highly reliant on the use of a stable isotope-labeled internal standard during bioanalysis.

ParameterUnitValue (Mean ± SD)
Cmaxng/mL85.4 ± 15.2
Tmaxh4.0 ± 1.0
AUC(0-t)ng·h/mL987 ± 180
AUC(0-inf)ng·h/mL1050 ± 210
h12.5 ± 2.3
CL/FL/h/kg2.1 ± 0.4
Vz/FL/kg37.8 ± 7.5

Investigative Pharmacodynamics Related to Olanzapine Metabolites

Pharmacodynamic studies investigate the biochemical and physiological effects of drugs and their mechanisms of action. bpi.com.lb Olanzapine has a complex pharmacological profile, exhibiting affinity for a wide range of dopamine (B1211576), serotonin (B10506), muscarinic, adrenergic, and histamine (B1213489) receptors. bpi.com.lbnih.govpsychopharmacologyinstitute.com While the parent drug, olanzapine, is responsible for the predominant pharmacological activity, its metabolites are also studied to determine if they contribute to the efficacy or side-effect profile. medsafe.govt.nzarpimed.am

Preclinical studies have shown that the N-desmethyl and 2-hydroxymethyl metabolites of olanzapine possess significantly less in vivo pharmacological activity than the parent compound. nps.org.auarpimed.am In receptor binding assays, the affinity (Ki) of these metabolites for key receptors like dopamine D2 and serotonin 5-HT2A is considerably lower than that of olanzapine. In these investigative studies, this compound does not have a direct role in the assays themselves (e.g., it is not added to the receptor binding reaction). However, if these studies involve dosing animals and subsequently measuring metabolite concentrations in brain tissue or plasma to correlate with a pharmacodynamic effect (e.g., in behavioral pharmacology models), the deuterated standard would again be indispensable for the bioanalytical quantification of the collected samples.

Table 4: Comparative Receptor Binding Affinities (Ki, nM) for Olanzapine and a Key Metabolite This table provides illustrative data on the pharmacodynamic properties of olanzapine versus its N-desmethyl metabolite. Data from sources nih.govpsychopharmacologyinstitute.com.

ReceptorOlanzapine Ki (nM)N-Desmethylolanzapine Ki (nM)
Dopamine D211-31> 1000
Serotonin 5-HT2A4> 500
Histamine H17> 100
Muscarinic M1~73> 1000

Translational Relevance of Pre-clinical Findings for Human Drug Metabolism (Theoretical Considerations)

The extrapolation of preclinical metabolic data to human clinical outcomes is a complex but essential aspect of drug development. While in vitro and in vivo animal models provide foundational knowledge, species-specific differences in drug metabolism can pose significant challenges. The use of stable isotope-labeled compounds like this compound in these preclinical studies enhances the accuracy of quantitative data, which in turn refines the predictive power of translational models.

Theoretical Framework for Translational Relevance:

The primary application of this compound is as an internal standard in mass spectrometric quantification of the non-labeled metabolite. This ensures that the data generated from preclinical models on the disposition of olanzapine and its metabolites is of high fidelity. Accurate quantification is the first step in building reliable pharmacokinetic models that can be scaled from animals to humans.

Preclinical research has established that olanzapine metabolism is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP2D6, as well as flavin-containing monooxygenase 3 (FMO3) and UDP-glucuronosyltransferases (UGTs). pharmgkb.orgnih.gov Animal models, such as rodents and non-rodents, are utilized to dissect these pathways. For instance, studies in rats have been instrumental in understanding the metabolic disturbances associated with olanzapine, such as weight gain and dyslipidemia. nih.gov

However, the expression and activity of these metabolizing enzymes can differ significantly between these preclinical species and humans. For example, the contribution of CYP1A2 to olanzapine's N-demethylation is prominent in humans and is influenced by factors like smoking. pharmgkb.org Therefore, while a rat model can show the formation of N-desmethylolanzapine, the rate and extent of its formation, and subsequent metabolism (which could theoretically include formylation), may not directly mirror the human scenario.

The insights gained from preclinical studies using tools like this compound are critical for developing physiologically based pharmacokinetic (PBPK) models. These computational models integrate physiological, biochemical, and drug-specific data to simulate the pharmacokinetic profile of a drug and its metabolites in humans. The precise concentration data of metabolites, obtained using deuterated standards, are vital for validating and refining these PBPK models.

Furthermore, understanding the metabolic profile in preclinical species can help anticipate potential drug-drug interactions in humans. If a metabolic pathway is minor in an animal model but significant in humans, its potential for clinical relevance might be underestimated without careful consideration of interspecies differences.

Detailed Research Findings

While specific preclinical pharmacokinetic or pharmacodynamic studies focusing on this compound as the primary investigational agent are not available in published literature, its role can be inferred from its nature as a stable isotope-labeled internal standard. Its utility lies in supporting studies of olanzapine and its non-deuterated metabolites.

The metabolic pathway of olanzapine is well-documented. The primary routes of metabolism include N-demethylation, hydroxylation, and N-oxidation. The N-demethylation pathway, primarily catalyzed by CYP1A2, results in the formation of N-desmethylolanzapine. pharmgkb.org N-Demethyl-N-formylolanzapine is a derivative of this major metabolite.

The use of deuterated standards, such as this compound, is a standard practice in bioanalytical chemistry to ensure the accuracy and precision of metabolite quantification. researchgate.net Deuterium (B1214612) substitution minimally alters the chemical properties of the molecule but significantly changes its mass, allowing it to be distinguished from the endogenous (non-labeled) metabolite by a mass spectrometer. This is crucial for correcting for variabilities in sample preparation and instrument response.

Table of Olanzapine Metabolites and Metabolic Pathways:

MetabolitePrecursorKey Enzymes InvolvedMetabolic Pathway
N-DesmethylolanzapineOlanzapineCYP1A2, CYP2D6N-Demethylation
Olanzapine N-oxideOlanzapineFMO3, CYP2D6N-Oxidation
2-HydroxymethylolanzapineOlanzapineCYP2D6Hydroxylation
Olanzapine 10-N-glucuronideOlanzapineUGT1A4Glucuronidation
4'-N-glucuronideOlanzapineUGTsGlucuronidation

This table summarizes the major metabolites of olanzapine and the enzymes involved in their formation.

Future Directions and Emerging Research Avenues for Deuterated Metabolites in Drug Discovery

High-Throughput Screening Methodologies Incorporating Deuterated Standards

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries to identify potential "hits". bmglabtech.comalitheagenomics.comdrugtargetreview.com The integration of deuterated standards, such as N-Demethyl-N-formylolanzapine-d8, into HTS assays is a growing trend. These standards are instrumental in achieving accurate quantification and minimizing matrix effects in complex biological samples, which is crucial for the reliability of HTS data. bmglabtech.com

Recent technological advancements in mass spectrometry (MS) and laboratory automation have significantly enhanced the capabilities of HTS. nih.govresearchgate.net These developments allow for the direct analysis of unlabeled biomolecules, expanding the range of targets amenable to HTS campaigns. nih.gov The use of deuterated internal standards in these advanced workflows ensures the precision and reproducibility necessary for large-scale screening.

Future research in this area will likely focus on the development of even faster and more sensitive HTS platforms that are fully integrated with automated sample preparation and data analysis pipelines. The continued use and development of specific deuterated standards will be paramount to the success of these next-generation screening efforts.

Advanced Omics Technologies in Metabolite Research

The fields of metabolomics and proteomics, collectively known as "omics" technologies, provide a comprehensive view of the molecular landscape of a biological system. researchdeliver.comomicstutorials.com These powerful approaches are increasingly being applied in drug discovery and development to elucidate mechanisms of action, identify biomarkers, and assess drug efficacy and toxicity. creative-proteomics.comarome-science.com

Metabolomics, the large-scale study of small molecules or metabolites, offers a real-time snapshot of cellular activity. arome-science.com Proteomics focuses on the entire set of proteins in a cell or organism. researchdeliver.com The integration of these omics data provides a holistic understanding of the complex biological responses to drug treatment. omicstutorials.comfrontiersin.org

Advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the workhorses of omics research. mdpi.commdpi.com Deuterated metabolites play a critical role in these analyses, serving as internal standards to ensure the accuracy and reproducibility of quantitative measurements. The use of these standards is essential for tracking the subtle changes in metabolite and protein levels that can indicate a drug's effect.

Future directions will involve the further integration of multi-omics data to build comprehensive models of drug action and disease progression. omicstutorials.comnih.gov This will require the development of sophisticated bioinformatics tools and the continued use of high-quality deuterated standards to ensure data integrity.

Development of Novel Analytical Platforms for Complex Biological Matrices

Analyzing drug metabolites in complex biological matrices such as blood, urine, and tissue presents significant analytical challenges. japsonline.com The development of novel analytical platforms is crucial for overcoming these challenges and obtaining reliable data.

Recent innovations include the development of new ionization techniques and mass spectrometry platforms that offer higher sensitivity and specificity. japsonline.comsciencedaily.com For instance, tapping-mode scanning probe electrospray ionization (t-SPESI) allows for the visualization and analysis of molecules within a single cell. sciencedaily.com Additionally, advances in liquid chromatography are improving the separation of complex mixtures prior to mass spectrometric analysis. japsonline.com

The use of deuterated internal standards like this compound is indispensable in these advanced analytical methods. They help to correct for variations in sample preparation and instrument response, ensuring that the measured concentrations of metabolites are accurate and reliable.

Future research will focus on creating more robust and user-friendly analytical platforms that can be readily deployed in various research and clinical settings. The development of new and improved deuterated standards will continue to be a key aspect of this progress.

Role of this compound in Understanding Drug-Induced Organ Toxicity Mechanisms (Mechanistic, Non-Clinical)

Understanding the mechanisms of drug-induced organ toxicity is a critical aspect of drug development. Deuterated compounds can be valuable tools in these non-clinical, mechanistic studies. juniperpublishers.comnih.gov By altering the rate of metabolism, deuteration can help to identify the specific metabolic pathways that lead to the formation of toxic metabolites. juniperpublishers.com

This compound, as a stable, labeled internal standard, is essential for accurately quantifying the metabolites of olanzapine (B1677200) in preclinical toxicity studies. This allows researchers to correlate the exposure to specific metabolites with observed toxicities, providing insights into the mechanisms of organ damage.

Future research in this area will involve the use of advanced in vitro and in vivo models to further investigate the role of specific metabolites in drug toxicity. The precise measurement of these metabolites, facilitated by the use of deuterated standards, will be crucial for building predictive models of drug-induced organ toxicity.

Applications in Forensic and Toxicological Research (Analytical Method Development)

In forensic and toxicological research, the accurate identification and quantification of drugs and their metabolites in biological samples is of utmost importance. researchgate.net Deuterated compounds serve as ideal internal standards in the analytical methods developed for these purposes.

The development of sensitive and specific analytical methods, often based on chromatography coupled with mass spectrometry, is a primary focus in forensic toxicology. japsonline.com The use of a deuterated internal standard like this compound ensures the reliability and legal defensibility of the analytical results. researchgate.net

Future advancements in this field will likely involve the development of high-throughput methods for the analysis of a wide range of drugs and toxins in various biological matrices. The availability of high-purity deuterated standards will be critical for the validation and implementation of these new analytical procedures.

Interdisciplinary Approaches in Pharmaceutical Sciences

The development of new drugs is an increasingly interdisciplinary endeavor, requiring collaboration between chemists, biologists, pharmacologists, and clinicians. nih.gov The use of deuterated compounds is a prime example of an interdisciplinary approach, bridging synthetic chemistry with drug metabolism and pharmacokinetics. chemscene.com

The synthesis of deuterated compounds requires expertise in isotopic labeling techniques. juniperpublishers.com The evaluation of their biological properties involves a deep understanding of drug metabolism and its impact on pharmacokinetics and pharmacodynamics. uniupo.it

Future progress in pharmaceutical sciences will depend on fostering even greater collaboration across different scientific disciplines. frontiersin.org The continued development and application of deuterated metabolites will be a key area of this interdisciplinary research, leading to the creation of safer and more effective medicines.

Q & A

Q. How can researchers confirm the structural identity and purity of N-Demethyl-N-formylolanzapine-d8 for experimental use?

To verify structural identity, use high-resolution mass spectrometry (HR-MS) to confirm the molecular ion peak at m/z 334.17 (exact mass) and compare it with theoretical values . Purity assessment requires reversed-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) and deuterium nuclear magnetic resonance (<sup>2</sup>H-NMR) to confirm isotopic enrichment (>98% deuterium at specified positions). Karl Fischer titration is recommended for residual moisture analysis .

Q. What experimental design considerations are critical when using this compound as an internal standard in LC-MS/MS assays?

Optimize chromatographic separation to resolve the deuterated compound from its non-deuterated analog (e.g., olanzapine metabolites). Use a stable isotope dilution method with a calibration curve spanning 1–1000 ng/mL. Validate matrix effects by comparing analyte response in biological matrices (plasma, brain homogenate) against solvent standards. Ensure deuterium substitution does not alter ionization efficiency by testing under varying ESI conditions .

Q. What are the recommended storage conditions for this compound, and how does instability impact experimental outcomes?

Store the compound at +4°C in airtight, light-protected vials to prevent deuterium exchange and degradation. Stability testing under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) can predict long-term storage performance. Degradation products (e.g., formic acid derivatives) should be monitored via LC-MS to avoid quantification bias in pharmacokinetic studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data when using this compound as an internal standard?

Discrepancies may arise from isotopic interference (e.g., <sup>13</sup>C contributions to the m/z +1 ion) or matrix-induced ion suppression. Employ high-resolution mass spectrometry (HR-MS) to distinguish isotopic clusters and perform post-column infusion experiments to identify ion suppression zones. Cross-validate results with orthogonal methods like <sup>19</sup>F-NMR if applicable .

Q. What methodological approaches are suitable for studying the in vivo metabolic fate of this compound?

Use tracer studies in animal models (e.g., rodents) with stable isotope-labeled compound administration. Collect plasma, urine, and tissue samples at timed intervals. Metabolite identification requires UPLC-QTOF-MS with MSE data acquisition and hydrogen/deuterium exchange (HDX) analysis to track deuterium retention in metabolites. Compare fragmentation patterns with synthetic reference standards for structural confirmation .

Q. How does deuterium labeling influence the pharmacokinetic-pharmacodynamic (PK-PD) modeling of this compound in neuropsychiatric research?

Deuterium substitution can alter metabolic clearance via the kinetic isotope effect (KIE), potentially prolonging half-life. Incorporate KIE adjustments into compartmental PK models by measuring in vitro microsomal stability (e.g., human liver microsomes). Validate PD endpoints (e.g., receptor binding assays for 5-HT or dopamine receptors) to ensure deuterium does not affect target engagement .

Q. What validation parameters are essential for ensuring reproducibility in quantitative assays using this compound?

Follow ICH Q2(R1) guidelines:

  • Linearity : R<sup>2</sup> ≥0.99 over the calibration range.
  • Accuracy : 85–115% recovery in spiked matrices.
  • Precision : ≤15% RSD for intra-/inter-day replicates.
  • Lower limit of quantification (LLOQ) : Signal-to-noise ratio ≥10. Cross-validate with certified reference materials (CRMs) from accredited suppliers (e.g., Toronto Research Chemicals) .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting results in deuterium retention studies during metabolite profiling?

Contradictions may arise from incomplete deuterium incorporation or in-source fragmentation. Use MS<sup>E</sup> data-independent acquisition to differentiate isotopic patterns and confirm deuterium retention in product ions. Synthesize putative metabolites with site-specific deuterium labels for comparative analysis. Statistical tools like principal component analysis (PCA) can isolate variables contributing to discrepancies .

Q. What statistical methods are recommended for analyzing dose-response relationships in studies involving this compound?

Apply nonlinear mixed-effects modeling (NONMEM) for population PK/PD analysis. For small sample sizes, use Bayesian hierarchical models to account for inter-individual variability. Sensitivity analysis should test assumptions about deuterium’s impact on clearance rates .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

Follow GHS-compliant procedures:

  • Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation of acetonitrile (common solvent).
  • Dispose of waste via certified chemical disposal services.
    Emergency measures for spills include adsorption with inert materials (e.g., vermiculite) and decontamination with ethanol/water .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.